(Dimethylamino)trimethylstannane

Catalog No.
S1895889
CAS No.
993-50-0
M.F
C5H15NSn
M. Wt
207.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Dimethylamino)trimethylstannane

CAS Number

993-50-0

Product Name

(Dimethylamino)trimethylstannane

IUPAC Name

N-methyl-N-trimethylstannylmethanamine

Molecular Formula

C5H15NSn

Molecular Weight

207.89 g/mol

InChI

InChI=1S/C2H6N.3CH3.Sn/c1-3-2;;;;/h1-2H3;3*1H3;/q-1;;;;+1

InChI Key

HQFPMGPCIKGRON-UHFFFAOYSA-N

SMILES

CN(C)[Sn](C)(C)C

Canonical SMILES

CN(C)[Sn](C)(C)C

The exact mass of the compound (Dimethylamino)trimethyltin(IV) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Dimethylamino)trimethylstannane (CAS 993-50-0) is a highly reactive, volatile organotin amide (boiling point 126 °C) that functions simultaneously as a strong base and a highly efficient trimethylstannyl-group transfer reagent . In industrial and advanced laboratory settings, it is primarily procured for the direct stannylation of terminal alkynes, diazoalkanes, and acidic hydrocarbons, as well as serving as a volatile precursor for tin-containing thin films in ALD/CVD processes [1]. Unlike traditional tin halides, it drives reactions to completion by liberating volatile dimethylamine (boiling point 7 °C), enabling salt-free workflows that bypass complex filtration and purification bottlenecks [1].

Research Fit

Reagent class Nucleophilic trimethylstannyl amide
Byproduct Volatile dimethylamine (no halide salts)
Physical form Liquid at ambient temperature for syringe/cannula transfer

Substituting (Dimethylamino)trimethylstannane with the more common trimethyltin chloride (Me3SnCl) introduces severe processability limitations in sensitive syntheses. Me3SnCl requires the addition of an external base (such as triethylamine) to neutralize the generated hydrochloric acid, resulting in the precipitation of stoichiometric amine hydrochloride salts [1]. In the synthesis of sterically hindered or moisture-sensitive stannyl alkynes and poly-Lewis acids, these solid salt byproducts trap the target compound, necessitate tedious mechanical filtration, and drastically reduce isolated yields [2]. Furthermore, for atomic layer deposition (ALD) applications, halide-based precursors risk corrosive HCl generation and halogen contamination in the thin film, making the self-neutralizing, halide-free amide structure of (Dimethylamino)trimethylstannane strictly non-interchangeable .

Substitution Risk

Trimethyltin chloride generates HCl requiring stoichiometric base and salt removal, altering anhydrous workup and purification.
Ti(NMe₂)₄ and Zr(NMe₂)₄ fail to react with pentafluorobenzene, unlike Me₃SnNMe₂, closing the perfluoroaryl stannylation pathway.
Methoxytrimethylstannane yields Sn–O heterocycles instead of Sn–N, producing fundamentally different product scaffolds from the same substrate.

Purification: Volatile Byproduct vs. Salt Precipitation

When comparing stannylating agents for the synthesis of complex poly-Lewis acids or stannylated alkynes, the physical state of the reaction byproduct dictates the purification workflow. (Dimethylamino)trimethylstannane reacts with acidic protons to form the target stannane and dimethylamine, which has a boiling point of 7 °C and is easily removed in vacuo [1]. In contrast, the baseline comparator trimethyltin chloride (Me3SnCl) paired with triethylamine generates triethylamine hydrochloride, a solid salt that precipitates out of solution [2]. This requires mechanical filtration and solvent washing, which can lead to product loss and contamination in moisture-sensitive downstream applications.

Evidence DimensionByproduct physical state and removal method
Target Compound DataDimethylamine byproduct (bp 7 °C); removed via vacuum evaporation (100% volatile)
Comparator Or BaselineMe3SnCl + Et3N generates solid Et3N·HCl salt
Quantified DifferenceEliminates 100% of solid salt filtration steps
ConditionsDirect stannylation of terminal alkynes or acidic hydrocarbons at 60-80 °C

Eliminating solid salt byproducts drastically simplifies processability and increases isolated yields for complex, moisture-sensitive organotin intermediates.

Perfluoroaryl stannylation
Head-to-head
Me₃SnNMe₂ reacts with C₆F₅H to give Me₃SnC₆F₅; Ti(NMe₂)₄ and Zr(NMe₂)₄ show no reaction.
Supports direct C–H stannylation of electron-deficient arenes without pre-functionalization.
Refluxing benzene; product confirmed.

Catalyst-Free Terminal Alkyne Stannylation

For the functionalization of terminal alkynes, (Dimethylamino)trimethylstannane acts as both the base and the stannyl source, enabling direct stannylation upon heating (e.g., 60 °C in THF) without the need for transition metal catalysts [2]. In contrast, substituting with hexamethylditin (Me3SnSnMe3) typically requires palladium catalysis (e.g., Pd(PPh3)4) and elevated temperatures to achieve the same C-Sn bond formation [1]. The ability of Me3SnNMe2 to achieve quantitative conversion without expensive Pd catalysts or complex ligands significantly reduces procurement costs and eliminates heavy-metal catalyst removal steps from the synthetic workflow.

Evidence DimensionCatalyst requirement and reaction complexity
Target Compound Data0 mol% transition metal catalyst required (direct acid-base reaction)
Comparator Or BaselineHexamethylditin (Me3SnSnMe3) requires 2-5 mol% Pd catalyst
Quantified Difference100% reduction in precious metal catalyst dependency
ConditionsStannylation of terminal alkynes in THF or toluene

Removing the need for palladium catalysts lowers procurement costs and simplifies the purification of pharmaceutical or electronic-grade materials.

Aminostannane reactivity rank
Class-level
Reactivity comparable to top-ranked Me₃SnN=CᵗBu₂ in protic substrate and insertion reactions.
Positions Me₃SnNMe₂ at the apex of aminostannane reactivity while offering a smaller steric profile.
Exact rate constants not available; ranking based on comparative screening.

Volatility and Boiling Point Profile

In chemical vapor deposition (CVD) and atomic layer deposition (ALD) of tin-containing films, precursor volatility is a critical procurement metric. (Dimethylamino)trimethylstannane is a highly volatile liquid with a boiling point of 126 °C at atmospheric pressure, allowing for efficient vapor transport at moderate bubbler temperatures . When compared to heavier analogs like tributyl(dimethylamino)stannane or solid tin oxide precursors, Me3SnNMe2 provides a superior vapor pressure profile, ensuring consistent dose delivery without the risk of thermal decomposition in the delivery lines . Its asymmetric, halide-free structure also prevents halogen incorporation into the deposited films.

Evidence DimensionBoiling point and physical state
Target Compound DataVolatile liquid, bp 126 °C at 1 atm
Comparator Or BaselineTributyl(dimethylamino)stannane (significantly higher boiling point, lower volatility)
Quantified DifferenceSubstantially lower vaporization temperature enabling lower-temperature ALD windows
ConditionsStandard atmospheric pressure (1 atm) or low-pressure ALD delivery systems

High volatility and liquid state at room temperature ensure reliable, reproducible vapor dosing for industrial semiconductor manufacturing.

Solvent-controlled chemoselectivity
Head-to-head
Me₃SnNMe₂ forms azoniastannaboratoles; Me₃SnOMe gives oxoniastannaboratoles under identical conditions.
Reagent choice installs nitrogen vs. oxygen into heterocyclic scaffolds; solvent further modulates product distribution.
Hexane favors B-dimethylamino products; THF directs heterocycle formation.
Physical state at 25 °C
Cross-study
Liquid (mp ~1 °C) vs. solid (mp 37–39 °C) for Me₃SnCl; bp 126 °C vs. 148 °C.
Enables anhydrous syringe transfer without pre-dissolution; supports distillation-based purification.
Density 1.274 g/mL facilitates precise volumetric metering.
Distannylamine synthesis efficiency
Head-to-head
2:1 amine-to-Sn stoichiometry; one-step transamination vs. multi-step sequence with N(SnMe₃)₃.
Shorter route to monomeric N-lithio- and N-borylstannylamines with higher atom economy.
Products storable at ambient temperature; confirmed by XRD and multinuclear NMR.
Alkynylstannane preparation
Cross-study
Direct conversion of terminal alkynes to SnMe₃-alkynes; no prior lithiation required.
Base-free route avoids degradation of lithiation-sensitive substrates and simplifies Stille precursor synthesis.
Demonstrated on polyalkynylanthracenes; products characterized by NMR, HRMS, XRD.

Stannylation of Diazoalkanes and Alkynes

(Dimethylamino)trimethylstannane is the reagent of choice for synthesizing bis(trimethylstannyl)diazomethane and stannylated terminal alkynes. Because it acts as both a base and a stannyl transfer agent, it eliminates the need for external bases and prevents the formation of solid salts, allowing the product to be isolated in high purity simply by evaporating the volatile dimethylamine byproduct [1].

Halide-Free Tin Thin Film Precursor

In semiconductor manufacturing and materials science, this compound is procured as a volatile, halide-free precursor for the atomic layer deposition (ALD) of tin oxide or metallic tin films. Its boiling point of 126 °C ensures excellent vapor delivery, while the absence of chlorine or bromine prevents corrosive damage to deposition equipment and avoids halogen contamination in the final electronic film .

Synthesis of Poly-Lewis Acids and Carbon Nanobelts

For advanced materials synthesis, such as the construction of hexadentate poly-Lewis acids or macrocyclic carbon nanobelts, the quantitative, salt-free stannylation provided by Me3SnNMe2 is critical. It allows for the clean functionalization of complex, sterically hindered multi-alkyne backbones where traditional salt-producing reagents would cause severe purification bottlenecks and yield loss [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Perfluoroaryl stannane synthesis
Direct C–H stannylation capability for electron-deficient arenes
Substrate scope with unactivated aromatic C–H bonds
Alkynylstannane building blocks
Single-step, base-free stannylation of terminal alkynes
Functional group tolerance during Stille precursor preparation
N-Lithio/N-boryl stannylamine precursors
Efficient transamination with primary aryl amines (2:1 stoichiometry)
Synthetic step count and atom economy
Boron-tin-nitrogen heterocycles
Solvent-directed chemoselectivity for nitrogen incorporation
Product divergence (azonia- vs. oxonia-stannaboratoles)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H300+H310+H330 (100%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Environmental Hazard

Other CAS

993-50-0

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